![molecular formula C21H27ClO5 B1235587 Isochromophilone IV CAS No. 167173-90-2](/img/structure/B1235587.png)
Isochromophilone IV
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Overview
Description
Isochromophilone IV is a natural product found in Penicillium multicolor and Penicillium with data available.
Scientific Research Applications
Gp120-CD4 Binding Inhibition
Isochromophilone IV has been identified as an inhibitor of gp120-CD4 binding, which is significant in the context of HIV research. Isochromophilones I and II, related compounds from the Penicillium multicolor strain, were the first microbial-origin inhibitors of this binding, and their structural elucidation helped understand their inhibitory mechanism (Matsuzaki et al., 1995).
Acyl-CoA: Cholesterol Acyltransferase Inhibition
Isochromophilone IV has been isolated as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT) from Penicillium multicolor. This enzyme plays a crucial role in cholesterol metabolism, and its inhibition can be relevant in the study of cholesterol-related diseases (Arai et al., 1995).
Novel Compound Identification
Isochromophilone IV belongs to a class of compounds known for their unique structures and biological activities. The discovery of new isochromophilones from various Penicillium species has expanded the understanding of these metabolites in the context of natural product chemistry (Yang et al., 1996).
Cytotoxic Activity
Studies on isochromophilones have shown that certain derivatives exhibit cytotoxic activities against various cancer cell lines. This suggests potential applications in cancer research, particularly in understanding and developing new therapeutic agents (Luo et al., 2018).
Anti-Inflammatory Effects
Isochromophilones, including isochromophilone IV, have demonstrated anti-inflammatory effects. This is evident in studies examining their impact on inhibiting inflammatory markers and pathways, which can be crucial in understanding inflammatory diseases and developing treatments (Wang et al., 2021).
properties
CAS RN |
167173-90-2 |
---|---|
Molecular Formula |
C21H27ClO5 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
[(7R,8R,8aR)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-6-oxo-8,8a-dihydro-1H-isochromen-8-yl] acetate |
InChI |
InChI=1S/C21H27ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)20(27-14(4)23)21(5,25)19(24)18(16)22/h7-10,12,17,20,25H,6,11H2,1-5H3/b8-7+,13-9+/t12-,17-,20+,21-/m0/s1 |
InChI Key |
MMOJJYPBNVVCGY-CTQGMABPSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H]([C@H]2CO1)OC(=O)C)(C)O)Cl |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |
synonyms |
isochromophilone IV |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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